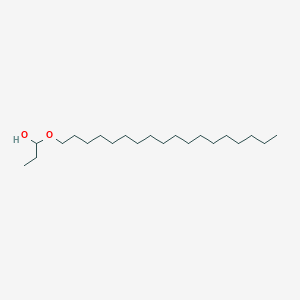![molecular formula C12H21NO4 B14512899 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate CAS No. 62787-72-8](/img/structure/B14512899.png)
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate is a chemical compound with a complex structure that includes both alkyne and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-pentynoic acid with bis(2-hydroxyethyl)amine under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst, such as a base, and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can target specific biomolecules. The ester group can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Bis(2-hydroxyethyl)amino]butanoic acid: Similar structure but lacks the alkyne group.
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl acetate: Similar structure but with an acetate ester instead of butanoate.
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl propanoate: Similar structure but with a propanoate ester instead of butanoate.
Uniqueness
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate is unique due to the presence of both alkyne and ester functional groups, which provide versatility in chemical reactions and potential applications. The combination of these groups allows for diverse reactivity and the ability to form complex molecules with specific properties.
Propriétés
Numéro CAS |
62787-72-8 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl butanoate |
InChI |
InChI=1S/C12H21NO4/c1-2-5-12(16)17-11-4-3-6-13(7-9-14)8-10-15/h14-15H,2,5-11H2,1H3 |
Clé InChI |
FUDOWLIMOREYRT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC#CCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


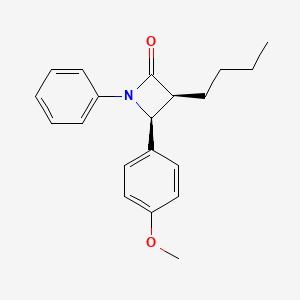
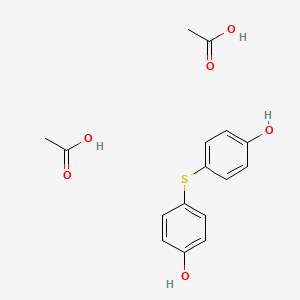

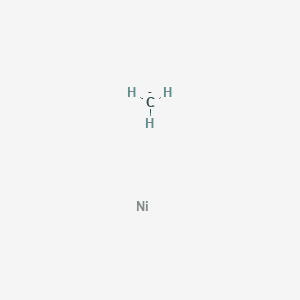
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
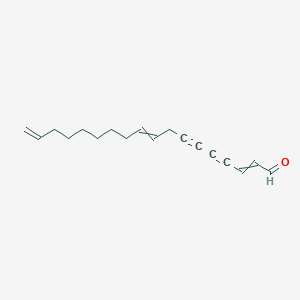

![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
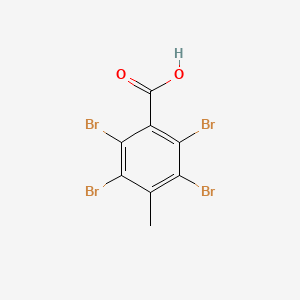
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
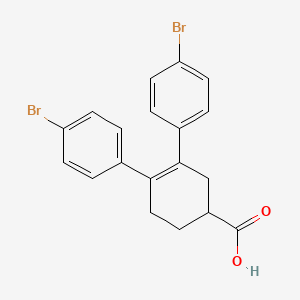
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
